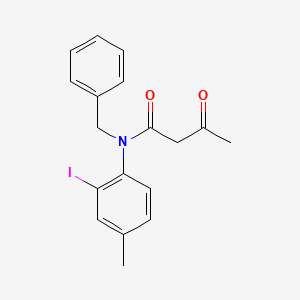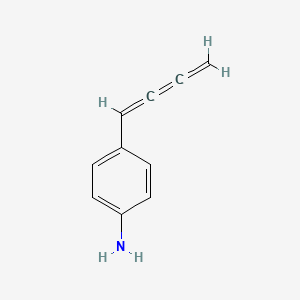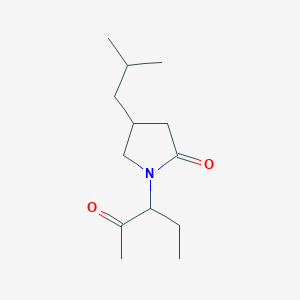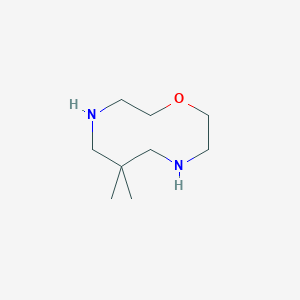![molecular formula C14H30N2O4S B14189472 (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane CAS No. 847204-96-0](/img/structure/B14189472.png)
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[®-methylsulfinyl]propane is a complex organic molecule with potential applications in various scientific fields. This compound features a combination of amino acids and a methylsulfinyl group, which may contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[®-methylsulfinyl]propane involves multiple steps, typically starting with the preparation of the amino acid derivatives. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to form peptide bonds. Common reagents used in these synthetic routes include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[®-methylsulfinyl]propane: can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The amino groups can participate in substitution reactions to form new amide or ester bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinyl group can yield sulfone derivatives, while reduction can produce sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[®-methylsulfinyl]propane: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[®-methylsulfinyl]propane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, the methylsulfinyl group may participate in redox reactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-4-methylpentanoic acid: A simpler amino acid derivative without the methylsulfinyl group.
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid: Lacks the methylsulfinyl group but retains the peptide bond.
2-methyl-1-[®-methylsulfinyl]propane: Contains the methylsulfinyl group but lacks the amino acid moiety.
Uniqueness
The uniqueness of (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[®-methylsulfinyl]propane lies in its combination of amino acid and methylsulfinyl functionalities, which may confer distinct chemical and biological properties not observed in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
847204-96-0 |
|---|---|
Molekularformel |
C14H30N2O4S |
Molekulargewicht |
322.47 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane |
InChI |
InChI=1S/C9H18N2O3.C5H12OS/c1-5(2)4-7(10)8(12)11-6(3)9(13)14;1-5(2)4-7(3)6/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14);5H,4H2,1-3H3/t6-,7-;7-/m01/s1 |
InChI-Schlüssel |
BWZJFSRDPRFYME-WTYGLTHYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N.CC(C)C[S@](=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)N.CC(C)CS(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate](/img/structure/B14189429.png)

![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)




![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)



